molecular formula C18H16N2O3S B2468990 N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide CAS No. 2034415-91-1

N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide

Cat. No.: B2468990
CAS No.: 2034415-91-1
M. Wt: 340.4
InChI Key: UTWPHZFPGJZRRQ-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide is a compound that features a benzofuran ring, a cyanobenzene sulfonamide group, and a propyl linker. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide has several scientific research applications:

Future Directions

Benzofuran compounds, due to their biological activities and potential applications, have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds . The future research in this area may focus on the discovery of new drugs and the development of novel methods for constructing benzofuran rings .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The cyanobenzene sulfonamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of an oxygen atom.

    Indole derivatives: Contain a fused benzene and pyrrole ring, similar to the benzofuran structure.

    Coumarin derivatives: Feature a benzopyrone structure, which is analogous to the benzofuran ring.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-4-cyanobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the cyanobenzene sulfonamide group, in particular, enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c19-13-14-7-9-17(10-8-14)24(21,22)20-11-3-5-16-12-15-4-1-2-6-18(15)23-16/h1-2,4,6-10,12,20H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWPHZFPGJZRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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